D-Myo-inositol 1,4,5-trisphosphate sodium salt (D-myo-Ins(1,4,5)P3) is a commercially available, membrane-impermeable sodium salt of the endogenous second messenger inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) [, , ]. This molecule plays a crucial role in cellular signaling, particularly in mediating the release of calcium ions (Ca2+) from intracellular stores [, , ]. It has been widely used in scientific research to investigate various cellular processes, including muscle contraction, neurotransmitter release, and cardiac preconditioning.
D-myo-Inositol 1,4,5-trisphosphate sodium salt is a biologically significant compound that functions as a second messenger in various cellular processes. It is derived from the hydrolysis of phosphatidylinositol-4,5-bisphosphate by the enzyme phospholipase C. This compound plays a crucial role in regulating intracellular calcium levels, which are essential for numerous cellular functions, including muscle contraction, secretion, and metabolism regulation .
D-myo-Inositol 1,4,5-trisphosphate sodium salt is primarily sourced from biological systems where it is synthesized as part of phosphoinositide signaling pathways. It can also be produced synthetically through various chemical methods.
This compound belongs to the category of inositol phosphates, which are derivatives of inositol and play vital roles in cellular signaling. Specifically, D-myo-Inositol 1,4,5-trisphosphate sodium salt is classified as a second messenger involved in signal transduction pathways.
The synthesis of D-myo-Inositol 1,4,5-trisphosphate sodium salt typically involves enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of D-myo-Inositol 1,4,5-trisphosphate and diacylglycerol.
In laboratory settings, synthetic routes may include:
Industrial production often follows similar enzymatic processes on a larger scale and involves purification techniques such as chromatography to ensure high purity and quality.
D-myo-Inositol 1,4,5-trisphosphate sodium salt primarily undergoes hydrolysis reactions. It can also participate in phosphorylation and dephosphorylation reactions critical for its function as a second messenger.
D-myo-Inositol 1,4,5-trisphosphate sodium salt exerts its biological effects by binding to specific receptors located on the endoplasmic reticulum. This binding facilitates the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration activates various cellular responses including muscle contraction and secretion processes .
The compound's solubility and stability make it suitable for various experimental applications involving cellular signaling studies.
D-myo-Inositol 1,4,5-trisphosphate sodium salt has a wide range of applications across different scientific fields:
This compound's significance continues to grow as research expands into its roles within cellular processes and potential therapeutic uses.
D-myo-inositol 1,4,5-trisphosphate sodium salt (Ins(1,4,5)P₃ or IP₃) functions as a pivotal second messenger in G protein-coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling cascades. It is generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) enzymes. Upon ligand binding (e.g., hormones, neurotransmitters), PLC-β (activated by Gq proteins) or PLC-γ (activated by RTKs) cleaves PIP₂ embedded in the plasma membrane. This reaction yields two secondary messengers: membrane-bound diacylglycerol (DAG) and soluble IP₃, which diffuses rapidly into the cytosol [3] [7]. The sodium salt form of IP₃ is frequently employed in experimental settings due to its enhanced solubility and stability, facilitating the study of calcium dynamics in permeabilized cell models, such as pancreatic islets [8].
Table 1: Key Enzymes in PLC-IP₃ Signaling
Component | Function | Activation Trigger |
---|---|---|
Phospholipase C-β (PLC-β) | Hydrolyzes PIP₂ to IP₃ + DAG | Gq-coupled GPCRs (e.g., mAChR) |
Phospholipase C-γ (PLC-γ) | Hydrolyzes PIP₂ to IP₃ + DAG | Receptor Tyrosine Kinases |
IP₃ Receptor (IP₃R) | Calcium channel activated by IP₃ binding | Cytosolic IP₃ concentration |
IP₃ exerts its biological effects by binding to specific ligand-gated calcium channels, the IP₃ receptors (IP₃Rs), located predominantly on the endoplasmic reticulum (ER) membrane. Structural studies reveal that IP₃ docks to a large N-terminal domain of IP₃R (amino acids 226–578 in type 1 receptors). Critical interactions involve the phosphate groups at positions 4 and 5 of the inositol ring, which exhibit higher binding affinity compared to the phosphate at position 1. Positively charged arginine residues (Arg²⁶⁵ and Arg⁵¹¹) and lysine (Lys⁵⁰⁸) within the receptor’s binding pocket form electrostatic bonds with IP₃’s negatively charged phosphates. Additionally, the 6-hydroxyl group of the inositol ring contributes to binding specificity [4] [7]. The binding triggers conformational changes in IP₃R, opening its central pore and permitting Ca²⁺ efflux from the ER into the cytosol. Research using synthetic 6-O-modified IP₃ analogues confirms that modifications at the 6-position retain receptor activation capability, highlighting the structural flexibility of the binding domain [1].
The release of Ca²⁺ via IP₃R is not a monolithic process but manifests as spatially and temporally regulated oscillations or waves, enabling precise control over cellular responses. In pancreatic β-cells, submicromolar concentrations of IP₃ (EC₅₀ ≈ 2.5 μM) trigger rapid Ca²⁺ release from the ER, followed by gradual reuptake. This pulsatile release is critical for glucose-stimulated insulin secretion. Vanadate (a Ca²⁺-ATPase inhibitor) amplifies and prolongs IP₃-induced Ca²⁺ efflux by blocking ER reuptake, confirming the dynamic balance between release and sequestration mechanisms [8]. In cerebellar Purkinje cells, IP₃-mediated Ca²⁺ signals are compartmentalized at dendritic spines, facilitating synaptic plasticity like long-term depression (LTD). These localized Ca²⁺ microdomains result from clustered IP₃Rs and regenerative calcium-induced calcium release (CICR), where low concentrations of Ca²⁺ sensitize IP₃Rs to enhance further Ca²⁺ liberation [4]. Pathological disruptions in this oscillatory system—such as mutant huntingtin protein sensitizing IP₃Rs in Huntington’s disease—lead to aberrant Ca²⁺ surges and neuronal toxicity [7].
Table 2: Characteristics of IP₃-Induced Calcium Signals
Cell Type | Oscillation/Wave Pattern | Functional Outcome | Key Modulators |
---|---|---|---|
Pancreatic β-cell | Pulsatile release (0.06 μM basal → sub-μM peaks) | Insulin secretion | Glucose, PLC-β, Ca²⁺-ATPase |
Purkinje neuron | Spatially restricted dendritic waves | Cerebellar long-term depression (LTD) | mGluR1, Ryanodine receptors |
Sea urchin egg | Single wave post-fertilization | Cortical granule exocytosis (slow block to polyspermy) | PIP₂ hydrolysis |
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